Differentiation via Aldehyde Reactivity: Enabling Regioselective Derivatization Unavailable in 3-(4-Chlorophenyl)pyrazole
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde contains a reactive aldehyde group at the pyrazole 4-position, enabling regioselective condensation, reduction, and oxidation reactions that are not possible with the non-aldehyde analog 3-(4-chlorophenyl)pyrazole (CAS 59843-58-2). The aldehyde functionality allows for the direct synthesis of hydrazones, oximes, and carboxylic acid derivatives [1]. In contrast, 3-(4-chlorophenyl)pyrazole lacks this handle, requiring alternative and often less efficient synthetic routes to introduce similar functional groups. The presence of the aldehyde is critical for generating the 3-(4-chlorophenyl)-4-substituted pyrazole scaffolds that have demonstrated antimicrobial and antitubercular activities [2].
Comparator: 3-(4-chlorophenyl)pyrazole lacks aldehyde
| Evidence Dimension | Presence of Reactive Aldehyde Group for Derivatization |
|---|---|
| Target Compound Data | Contains C4-aldehyde functional group (C=O) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)pyrazole (CAS 59843-58-2) lacks C4-aldehyde group |
| Quantified Difference | Qualitative difference: presence vs. absence of key reactive handle |
| Conditions | Structural comparison based on molecular formula and SMILES notation |
Why This Matters
Procurement of the aldehyde-containing compound is essential for synthetic routes requiring a C4 electrophilic center; substitution with the non-aldehyde analog would necessitate a different synthetic strategy, potentially affecting yield, purity, and overall feasibility.
- [1] PubChem. 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. Molecular Formula and Structure. View Source
- [2] Pathak, R. B., Chovatia, P. T., & Parekh, H. H. (2012). Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5129–5133. View Source
